An In-depth Technical Guide to the Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid
An In-depth Technical Guide to the Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-46-0) is a valuable bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of three key structural features: a boronic acid moiety, a fluorine substituent, and a dimethylcarbamoyl group. The boronic acid enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and a potent directing group in aromatic substitution reactions.
Synthetic Strategy: A Tale of Two Pathways
The synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid can be approached via two primary strategies: Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H borylation. While both are powerful techniques, DoM offers a more direct and often higher-yielding route to the desired product due to the strong directing nature of the N,N-dimethylcarbamoyl group.
Directed ortho-Metalation (DoM): The Preferred Route
The DoM strategy leverages the ability of the dimethylcarbamoyl group to direct deprotonation to the adjacent ortho position. This is a well-established and highly regioselective method for the functionalization of aromatic rings.[3][4] The fluorine atom at the 2-position further acidifies the C6 proton, facilitating its abstraction by a strong base. The resulting aryllithium species is then trapped with a boron electrophile to generate the boronic acid.
Figure 1: Conceptual workflow of the Directed ortho-Metalation (DoM) approach.
Iridium-Catalyzed C-H Borylation: An Alternative Approach
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds.[5][6][7] In principle, the dimethylcarbamoyl group can direct the iridium catalyst to the ortho C-H bond. However, the regioselectivity of this reaction can be complex and is highly dependent on the ligand employed. While some specialized ligands have been developed for the ortho-borylation of fluoroarenes, many common iridium catalyst systems may favor borylation at the less sterically hindered C-H bonds, potentially leading to a mixture of isomers.[8]
Experimental Protocol: Directed ortho-Metalation Route
This section provides a detailed, step-by-step protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid via Directed ortho-Metalation.
Part A: Synthesis of the Starting Material: 3-Fluoro-N,N-dimethylbenzamide
The starting material, 3-Fluoro-N,N-dimethylbenzamide, can be prepared from commercially available 3-fluorobenzoic acid.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 455-38-9 | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 7719-09-7 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Dimethylamine (2M in THF) | C₂H₇N | 45.08 | 124-40-3 | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
Procedure:
-
Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) is added thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3-fluorobenzoyl chloride, which is used in the next step without further purification.
-
Amidation: The crude 3-fluorobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol) and cooled to 0 °C. A solution of dimethylamine in THF (2.0 M, 2.0 eq) and triethylamine (2.0 eq) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-fluoro-N,N-dimethylbenzamide.
Part B: Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid
Figure 2: Detailed workflow for the synthesis of the target compound.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion |
| 3-Fluoro-N,N-dimethylbenzamide | C₉H₁₀FNO | 167.18 | 58469-01-9 | Synthesized in Part A |
| sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane) | C₄H₉Li | 64.06 | 598-30-1 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| Triisopropyl borate (B(OiPr)₃) | C₉H₂₁BO₃ | 188.07 | 5419-55-6 | Sigma-Aldrich |
| Hydrochloric acid (HCl), aqueous | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |
Procedure:
-
Lithiation: A solution of 3-fluoro-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (nitrogen or argon). sec-Butyllithium (1.2 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the pH is approximately 1-2. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is triturated with a mixture of diethyl ether and hexanes to afford (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.
Characterization and Analytical Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.0-8.2 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.9-3.1 (br s, 6H, N(CH₃)₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ (ppm): -110 to -115 |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 165-167 (C=O), 160-163 (d, ¹JCF, C-F), aromatic carbons, 35-40 (N(CH₃)₂) |
| Mass Spectrometry (ESI) | m/z: 212.08 [M+H]⁺, 234.06 [M+Na]⁺ |
| Melting Point | >200 °C (decomposes) |
Safety Considerations
-
Butyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.
-
Thionyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Conclusion
The Directed ortho-Metalation of 3-fluoro-N,N-dimethylbenzamide provides a reliable and regioselective route to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This protocol offers a practical and scalable method for the synthesis of this important building block for researchers in the pharmaceutical and agrochemical industries. The resulting boronic acid is a versatile intermediate for further synthetic transformations, enabling the rapid generation of novel chemical entities.
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